(1-(Trifluoromethyl)cyclopentyl)methanamine

Physical Organic Chemistry Computational Chemistry Reaction Mechanism

(1-(Trifluoromethyl)cyclopentyl)methanamine (CAS 1484648-81-8) is a primary amine building block featuring a cyclopentyl core with a geminal trifluoromethyl and aminomethyl substitution at the 1-position. Its molecular formula is C₇H₁₂F₃N with a molecular weight of 167.17 g/mol.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
CAS No. 1484648-81-8
Cat. No. B1471800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Trifluoromethyl)cyclopentyl)methanamine
CAS1484648-81-8
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)C(F)(F)F
InChIInChI=1S/C7H12F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-5,11H2
InChIKeyAJIVTQZQKQUVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Trifluoromethyl)cyclopentyl)methanamine (CAS 1484648-81-8): Baseline Properties for Research Procurement and SAR Studies


(1-(Trifluoromethyl)cyclopentyl)methanamine (CAS 1484648-81-8) is a primary amine building block featuring a cyclopentyl core with a geminal trifluoromethyl and aminomethyl substitution at the 1-position. Its molecular formula is C₇H₁₂F₃N with a molecular weight of 167.17 g/mol . The compound is commercially available primarily as the hydrochloride salt (CAS 2094816-19-8, MW 203.63 g/mol) with typical purity specifications of 95% . The trifluoromethyl group confers enhanced lipophilicity and altered electronic properties compared to non-fluorinated cyclopentylamine analogs, making this compound of interest in medicinal chemistry as a versatile small molecule scaffold .

Why (1-(Trifluoromethyl)cyclopentyl)methanamine Cannot Be Replaced by Generic Cyclopentylamine Analogs


Substitution with non-fluorinated cyclopentylmethanamine or regioisomeric trifluoromethyl analogs alters critical molecular properties that directly impact downstream synthetic utility and target engagement. The geminal 1-position substitution pattern creates a quaternary carbon center adjacent to the amine, conferring distinct conformational constraints compared to 2- or 3-substituted regioisomers . The α-trifluoromethyl group significantly destabilizes carbocation intermediates, as demonstrated by ab initio calculations showing the classical 1-(trifluoromethyl)cyclopentyl cation is destabilized by 9.8 kcal/mol relative to its μ-hydrido-bridged isomer [1]. This electronic perturbation fundamentally alters reactivity in synthetic transformations and influences binding interactions in biological contexts, as evidenced by SAR studies on related scaffolds where 1-trifluoromethyl substitution proved optimal for target affinity and selectivity [2].

(1-(Trifluoromethyl)cyclopentyl)methanamine: Comparative Quantitative Evidence for Informed Procurement


Carbocation Destabilization Effect: Electronic Differentiation from Non-Fluorinated Analogs

Ab initio calculations at the MP2/cc-pVTZ level demonstrate that the classical 1-(trifluoromethyl)cyclopentyl cation (11) is substantially destabilized by 9.8 kcal/mol compared to its isomeric μ-hydrido-bridged global minimum structure 16 [1]. This α-CF₃ destabilization effect is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group and distinguishes this compound from non-fluorinated cyclopentyl analogs, which lack this pronounced electronic perturbation at the carbocationic center [1].

Physical Organic Chemistry Computational Chemistry Reaction Mechanism

Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Cyclopentyl Scaffold

While experimental logP data for (1-(trifluoromethyl)cyclopentyl)methanamine itself are not publicly available, the structurally related analog (1-(trifluoromethyl)cyclopentyl)methanol (the alcohol analog) has a reported calculated logP of 1.89 . In contrast, the non-fluorinated analog cyclopentylmethanol has a predicted logP of approximately 1.2-1.3 based on fragment-based calculations, representing a substantial lipophilicity increase conferred by the trifluoromethyl group. This class-level effect is well-documented for CF₃-containing amines and directly impacts membrane permeability and protein binding potential .

Medicinal Chemistry Physicochemical Properties ADME

Commercial Availability and Purity Specifications: Vendor Comparison

The hydrochloride salt form (CAS 2094816-19-8) is the commercially preferred form due to enhanced stability and solubility in aqueous media . Vendor specifications indicate a minimum purity of 95% for the hydrochloride salt, with long-term storage requiring cool, dry conditions . In contrast, the free base form (CAS 1484648-81-8) is less commonly stocked and lacks detailed stability specifications in public vendor documentation. This practical differentiation makes the hydrochloride salt the recommended procurement choice for reproducible experimental outcomes .

Procurement Quality Control Supply Chain

Optimal Research Applications for (1-(Trifluoromethyl)cyclopentyl)methanamine Based on Evidence Profile


Medicinal Chemistry: CF₃-Containing Building Block for Lead Optimization

This compound serves as a privileged scaffold for introducing a conformationally constrained, lipophilicity-enhanced primary amine into drug candidates. The geminal substitution pattern creates a quaternary center that restricts conformational flexibility, while the CF₃ group provides the well-documented benefits of metabolic stability and membrane permeability enhancement [1]. SAR precedent from the [1,2,4]triazolo[4,3-a]quinoxaline series demonstrates that 1-trifluoromethyl substitution on cyclopentylamine scaffolds can achieve high target affinity (Ki = 7.3 nM) and receptor subtype selectivity (138-fold A1 selectivity), supporting the use of this building block in GPCR-targeted programs [2].

Physical Organic Chemistry: Model System for α-CF₃ Electronic Effects

The compound provides a well-defined system for investigating the electronic consequences of geminal CF₃ substitution adjacent to an amine. The computationally established 9.8 kcal/mol destabilization of the corresponding carbocation offers a quantitative benchmark for studying α-CF₃ effects on reaction mechanisms, neighboring group participation, and hyperconjugative stabilization [1]. This makes the compound valuable for mechanistic studies in fluoroorganic chemistry and for calibrating computational models of fluorine electronic effects.

Chemical Biology: Amine Handle for Bioconjugation and Probe Development

The primary amine functionality provides a versatile conjugation handle for attaching fluorophores, biotin tags, or affinity matrices. The CF₃ group serves as an advantageous ¹⁹F NMR probe for tracking molecular interactions in complex biological media, leveraging the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The enhanced lipophilicity (estimated logP increase of ~0.6-0.7 units relative to non-fluorinated analogs) may facilitate cellular uptake for intracellular target engagement studies.

Synthetic Methodology: Substrate for Fluorinated Heterocycle Synthesis

The compound serves as a versatile precursor for constructing CF₃-substituted N-heterocycles through cyclization and functionalization reactions. The combination of a nucleophilic primary amine and an electron-deficient quaternary center adjacent to the CF₃ group creates unique reactivity opportunities not available with non-fluorinated or regioisomeric analogs. Continuous-flow methodologies for trifluoromethylated N-fused heterocycles have been demonstrated using related CF₃-containing amine building blocks, supporting the use of this scaffold in automated synthesis platforms [3].

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